molecular formula C8H9N3O B14856584 2-(Aminomethyl)-6-methoxyisonicotinonitrile

2-(Aminomethyl)-6-methoxyisonicotinonitrile

Cat. No.: B14856584
M. Wt: 163.18 g/mol
InChI Key: QKSRZFAGPOGWTD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-methoxyisonicotinonitrile is an organic compound that belongs to the class of isonicotinonitriles This compound is characterized by the presence of an aminomethyl group and a methoxy group attached to the isonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-methoxyisonicotinonitrile typically involves the reaction of 6-methoxyisonicotinonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{6-Methoxyisonicotinonitrile} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} ]

The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The pH of the reaction mixture is maintained between 7 and 9 to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts such as palladium or platinum can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-methoxyisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Aminomethyl)-6-methoxyisonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-methoxyisonicotinonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The nitrile group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Similar structure but lacks the methoxy group.

    6-Methoxyisonicotinonitrile: Similar structure but lacks the aminomethyl group.

    2-(Aminomethyl)phenol: Similar structure but with a phenol group instead of a nitrile group.

Uniqueness

2-(Aminomethyl)-6-methoxyisonicotinonitrile is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-(aminomethyl)-6-methoxypyridine-4-carbonitrile

InChI

InChI=1S/C8H9N3O/c1-12-8-3-6(4-9)2-7(5-10)11-8/h2-3H,5,10H2,1H3

InChI Key

QKSRZFAGPOGWTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CN)C#N

Origin of Product

United States

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